molecular formula C9H9ClO2 B1458292 (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol CAS No. 1461713-52-9

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol

Cat. No. B1458292
M. Wt: 184.62 g/mol
InChI Key: ROOKXKYVLQHALV-UHFFFAOYSA-N
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Description

“(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is versatile and unique, making it a privileged structure in the field of drug discovery . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .


Chemical Reactions Analysis

Benzofuran compounds are involved in a range of reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, some benzofuran compounds are soluble in alcohol, carbon disulfide, chloroform, and diethyl ether .

Scientific Research Applications

Methacarn Fixation in Histology

Methacarn (methanol-Carnoy) fixation, a technique that substitutes methanol for ethanol in Carnoy's fluid, has been shown to effectively preserve the helical proteins in myofibrils and collagen while altering the conformations of globular proteins and DNA. This fixation method offers advantages in histological analyses by minimizing shrinkage and maintaining the prominence of myofibrils, especially in endothelial and epithelial cells, compared to traditional Carnoy's or Zenker's fluid (Puchtler et al., 1970).

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier, facilitating high-purity hydrogen production through processes like steam reforming, partial oxidation, and autothermal reforming. Research has focused on catalyst development and reactor technology improvements, highlighting the potential of copper-based catalysts and innovative reactor designs, such as monolith structures and membrane reactors, for enhancing hydrogen production efficiency (García et al., 2021).

Methanol to Propylene Conversion

The conversion of methanol to propylene (MTP), a key process in petrochemical production due to the high demand for propylene, involves catalytic materials like SAPO-34 and ZSM-5 zeolites. This conversion process has been extensively researched for its potential to produce valuable petrochemicals from methanol, offering insights into catalyst selectivity, deactivation, and the advantages of structured catalysts (Ali et al., 2019).

Methanotrophs in Methane Utilization

Methanotrophic bacteria, capable of using methane as their sole carbon source, present diverse biotechnological applications, including the production of single-cell protein, biopolymers, and metabolites like methanol. These applications demonstrate the potential of methanotrophs in generating value from methane, a prevalent greenhouse gas, while also addressing environmental concerns (Strong et al., 2015).

Methanol in Fuel Cell Technology

Methanol's role as a fuel for direct methanol fuel cells (DMFCs) has been explored, with a focus on overcoming barriers such as methanol crossover from the anode to the cathode. Research in this area aims to enhance the performance of DMFCs by developing more methanol-impermeable polymer electrolytes and understanding the influence of methanol crossover on cell efficiency (Heinzel & Barragán, 1999).

Safety And Hazards

The safety and hazards of benzofuran derivatives can also vary. Some compounds may be toxic to host cells after long-term administration . It’s important to handle these compounds with care and follow safety guidelines.

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on improving the synthesis methods, exploring new applications, and understanding the mechanism of action of these compounds in more detail.

properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKXKYVLQHALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264041
Record name 7-Benzofuranmethanol, 5-chloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol

CAS RN

1461713-52-9
Record name 7-Benzofuranmethanol, 5-chloro-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461713-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzofuranmethanol, 5-chloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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